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molecular formula C15H12FNO3 B250434 Methyl 4-[(4-fluorophenyl)carbamoyl]benzoate

Methyl 4-[(4-fluorophenyl)carbamoyl]benzoate

Cat. No. B250434
M. Wt: 273.26 g/mol
InChI Key: VHFORCRSHMBDON-UHFFFAOYSA-N
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Patent
US08853392B2

Procedure details

To a suspension of mono-methyl terephthalate (2.0 g, 11.1 mmol) in DMF (10 mL) was added EDC (2.48 g, 13.3 mmol), HOBt (1.80 g, 13.3 mmol), and 4-fluoroaniline (1.48 g, 13.3 mmol). The reaction was stirred at room temperature for 72 h. The reaction was diluted with water (80 mL) and isolated methyl 4-(4-fluorophenylcarbamoyl)benzoate (3.00 g, 98%) as a white precipitate by vacuum filtration. 1H-nmr (400 MHz, CDCl3) δ 8.18 (d, J=8 Hz, 2H), 7.95 (d, J=8 Hz, 2H), 7.82 (br s, 1H), 7.66-7.59 (m, 2H), 7.15-7.07 (m, 2H), 3.99 (s, 3H); MS (ESI) m/z 273.9.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.48 g
Type
reactant
Reaction Step Two
Name
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
1.48 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:12][CH3:13])(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([O-:8])=O)=[CH:4][CH:3]=1.C(Cl)CCl.C1C=CC2N(O)N=NC=2C=1.[F:28][C:29]1[CH:35]=[CH:34][C:32]([NH2:33])=[CH:31][CH:30]=1>CN(C=O)C.O>[F:28][C:29]1[CH:35]=[CH:34][C:32]([NH:33][C:6]([C:5]2[CH:4]=[CH:3][C:2]([C:1]([O:12][CH3:13])=[O:11])=[CH:10][CH:9]=2)=[O:8])=[CH:31][CH:30]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)[O-])C=C1)(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.48 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
1.8 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
1.48 g
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)NC(=O)C1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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